1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15ClFN and a molecular weight of 227.71 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a cyclopentane ring attached to a methanamine group, with a 3-chloro-4-fluorophenyl substituent on the cyclopentane ring.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has a similar phenyl ring substitution pattern but differs in the presence of a piperazine ring instead of a cyclopentane ring.
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound features a pyrazolo[4,3-b]pyridine head group and is used as a positive allosteric modulator of the metabotropic glutamate receptor 4.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H15ClFN |
---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15ClFN/c13-10-7-9(3-4-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI Key |
JWEABFPYSSAXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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